molecular formula C7H7F3N2O B1392978 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1022931-45-8

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1392978
CAS No.: 1022931-45-8
M. Wt: 192.14 g/mol
InChI Key: AWSUGGOWOZTHGT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of suitable pyrazole precursors with tetrahydropyran derivatives. For instance, the annelation of a pyrazole ring onto an existing pyran derivative can be employed .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole lies in its combination of the trifluoromethyl group, pyrazole ring, and tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSUGGOWOZTHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679180
Record name 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022931-45-8
Record name 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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